molecular formula C12H16ClNO B7863769 2-[(3-Chloro-benzyl)-cyclopropyl-amino]-ethanol

2-[(3-Chloro-benzyl)-cyclopropyl-amino]-ethanol

Cat. No.: B7863769
M. Wt: 225.71 g/mol
InChI Key: UYVBNTBLNBUAFX-UHFFFAOYSA-N
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Description

2-[(3-Chloro-benzyl)-cyclopropyl-amino]-ethanol is a useful research compound. Its molecular formula is C12H16ClNO and its molecular weight is 225.71 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-chlorophenyl)methyl-cyclopropylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-11-3-1-2-10(8-11)9-14(6-7-15)12-4-5-12/h1-3,8,12,15H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVBNTBLNBUAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCO)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Chloro Benzyl Cyclopropyl Amino Ethanol

Retrosynthetic Analysis of the Chemical Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, readily available precursor structures. wikipedia.org This process, formalized by E.J. Corey, allows for the logical design of a synthetic route by identifying key bond disconnections that correspond to reliable chemical reactions. wikipedia.orgias.ac.in

For the target molecule, 2-[(3-Chloro-benzyl)-cyclopropyl-amino]-ethanol, the most logical disconnections are the carbon-nitrogen (C-N) bonds associated with the tertiary amine. This approach simplifies the molecule significantly.

Disconnection Strategy 1 (C-N Bond): The primary retrosynthetic disconnection breaks the bond between the nitrogen atom and the benzyl (B1604629) group. This "transform" corresponds to an N-alkylation or a reductive amination reaction in the forward synthesis. This disconnection yields two key synthons: an electrophilic 3-chlorobenzyl cation and a nucleophilic 2-(cyclopropylamino)ethanol (B1357452) anion. The corresponding synthetic equivalents for these synthons are 3-chlorobenzyl halide (e.g., chloride or bromide) and the secondary amino alcohol, 2-(cyclopropylamino)ethanol.

Disconnection Strategy 2 (Alternative C-N Bond): An alternative disconnection targets the bond between the nitrogen and the cyclopropyl (B3062369) group. This would lead to N-(3-chlorobenzyl)ethanolamine and a cyclopropyl halide. However, the first strategy is generally preferred as the N-alkylation of a secondary amine is often more straightforward.

Further deconstruction of the intermediate, 2-(cyclopropylamino)ethanol, involves disconnecting its C-N bond. This leads to cyclopropylamine (B47189) and a two-carbon electrophile such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide. These are typically simple, commercially available starting materials.

This analysis generates a synthetic tree with several potential pathways, allowing chemists to choose the most efficient and practical route based on the availability and cost of starting materials. ias.ac.in

Retrosynthetic analysis of this compound, showing disconnection pathways to simpler precursors like 3-chlorobenzyl chloride and 2-(cyclopropylamino)ethanol, and further to cyclopropylamine and ethylene oxide.

Novel Synthetic Routes and Strategies

Modern synthetic chemistry offers several robust routes to tertiary amines like the target compound. These methods prioritize efficiency, selectivity, and sustainability.

A primary strategy involves the reductive amination of 3-chlorobenzaldehyde (B42229) with 2-(cyclopropylamino)ethanol. This two-step, one-pot process first involves the formation of an iminium ion intermediate via the condensation of the aldehyde and the secondary amine. Subsequent reduction of this intermediate with a suitable reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, yields the final tertiary amine. This method is highly effective and avoids the direct use of hazardous alkyl halides.

An alternative and widely used method is the direct N-alkylation of 2-(cyclopropylamino)ethanol with a 3-chlorobenzyl halide. This nucleophilic substitution reaction typically requires a base to neutralize the hydrogen halide byproduct. The choice of base and solvent is critical for optimizing the reaction and minimizing side products.

More advanced strategies include "hydrogen borrowing" or "hydrogen autotransfer" catalysis . beilstein-journals.orgnih.gov In this approach, a catalyst temporarily oxidizes an alcohol (e.g., 3-chlorobenzyl alcohol) to the corresponding aldehyde in situ. nih.gov This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst using the hydrogen atoms "borrowed" from the initial alcohol oxidation. nih.gov The only byproduct of this elegant, atom-economical process is water. beilstein-journals.org

A significant challenge in the synthesis of amino alcohols is achieving chemo-selectivity, specifically N-alkylation over the competing O-alkylation. Since both the secondary amine and the primary alcohol in 2-(cyclopropylamino)ethanol are nucleophilic, direct alkylation with 3-chlorobenzyl halide can potentially lead to a mixture of N-alkylated and O-alkylated products, as well as the N,O-dialkylated product.

Several strategies can be employed to ensure selective N-alkylation:

Reductive Amination: As mentioned previously, reductive amination is inherently chemo-selective for N-alkylation. The reaction proceeds through an iminium ion, which is specific to the amine functionality, thereby leaving the hydroxyl group untouched.

Phase-Transfer Catalysis (PTC): In direct alkylation reactions, PTC can enhance the selectivity for N-alkylation. By using a catalyst like tetrabutylammonium (B224687) bromide (TBAB) in a biphasic system (e.g., aqueous base and an organic solvent), the amine's nucleophilicity can be enhanced relative to the alcohol's, leading to higher yields of the N-alkylated product. medcraveonline.com

Choice of Base and Solvent: The reaction conditions can be tuned to favor N-alkylation. Using non-nucleophilic bases like potassium carbonate or triethylamine (B128534) in polar aprotic solvents such as acetonitrile (B52724) or DMF often promotes the desired reaction. The lower acidity of the alcohol proton compared to the amine proton helps in selective deprotonation of the amine under controlled conditions.

Protecting Groups: Although it adds steps to the synthesis, the hydroxyl group can be temporarily protected with a suitable protecting group (e.g., a silyl (B83357) ether like TBDMS). After N-alkylation is complete, the protecting group is removed in a subsequent deprotection step.

While this compound is an achiral molecule, the synthesis of chiral analogues is of significant interest in pharmaceutical development, as stereochemistry often dictates biological activity. Chiral vicinal amino alcohols are ubiquitous motifs in bioactive compounds and approved drugs. nih.gov

Stereoselective synthesis of analogues, such as those with a methyl group on the ethanol (B145695) backbone (e.g., (1R,2S)-1-phenyl-2-aminopropanol derivatives), can be achieved through several methods:

Substrate Control: Starting with an enantiomerically pure amino alcohol precursor (e.g., a chiral alaninol derivative) ensures that the subsequent N-alkylation and N-benzylation steps transfer the chirality to the final product. diva-portal.org

Catalytic Asymmetric Synthesis: A powerful approach is the asymmetric reductive amination of a corresponding α-hydroxy ketone. This can be achieved using chiral catalysts or enzymes like engineered amine dehydrogenases (AmDHs), which can convert α-hydroxy ketones into chiral amino alcohols with high enantioselectivity. frontiersin.org

Auxiliary Control: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a key bond-forming step. After the desired stereocenter is established, the auxiliary is removed. diva-portal.org

Recent advances have focused on catalytic enantioselective methods, such as the copper-catalyzed reductive coupling of ketones with N-substituted allyl sources, to generate chiral 1,2-amino alcohol synthons with high levels of regio-, diastereo-, and enantioselectivity. nih.gov

Optimization of Synthetic Pathways for Research Scale

Optimizing a synthetic route involves systematically varying reaction parameters to maximize yield and purity while minimizing reaction time and cost. For the N-alkylation of a secondary amine with a benzyl halide, key parameters to optimize include the choice of base, solvent, temperature, and reaction time.

Below is a representative data table illustrating how reaction conditions can be optimized for a generic N-alkylation reaction, based on findings in related literature. researchgate.netresearchgate.net

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)Acetonitrile801275
2Cs₂CO₃ (1.5)Acetonitrile80888
3Et₃N (2.0)Acetonitrile802445
4K₂CO₃ (1.5)DMF601282
5K₂CO₃ (1.5)THF652460
6Cs₂CO₃ (1.5)Acetonitrile601292

As the table demonstrates, stronger bases like cesium carbonate (Cs₂CO₃) can lead to higher yields and shorter reaction times compared to potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N). The choice of solvent also plays a crucial role, with polar aprotic solvents like acetonitrile and DMF generally providing better results than less polar solvents like THF. Lowering the temperature can sometimes improve selectivity and yield by minimizing side reactions.

Development of Precursors and Intermediates for the Chemical Compound

The successful synthesis of the target compound relies on the efficient preparation of its key precursors.

2-(Cyclopropylamino)ethanol: This crucial intermediate can be synthesized by the reaction of cyclopropylamine with either ethylene oxide or 2-chloroethanol. The reaction with ethylene oxide is a direct ring-opening addition, which is highly efficient but requires careful handling of the gaseous and toxic ethylene oxide. The reaction with 2-chloroethanol is a nucleophilic substitution that typically requires a base and heating.

3-Chlorobenzyl Halides: 3-Chlorobenzyl chloride or bromide are the electrophilic partners in the N-alkylation step. These are often commercially available. Synthetically, they can be prepared from 3-chlorotoluene (B144806) via free-radical halogenation of the benzylic position using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) with a radical initiator. Alternatively, 3-chlorobenzyl alcohol can be converted to the corresponding halide using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

N-(3-Chlorobenzyl)cyclopropylamine: If the synthetic route involves the final step being the addition of the ethanol group, this secondary amine intermediate is required. It can be readily prepared via reductive amination of 3-chlorobenzaldehyde with cyclopropylamine. wiserpub.com

Flow Chemistry Applications in the Synthesis of Amino-Ethanol Derivatives

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. beilstein-journals.orgmdpi.com This approach offers numerous advantages over traditional batch processing, including enhanced safety, improved heat transfer, precise control over reaction parameters, and ease of scalability. mdpi.comnih.gov

The synthesis of amino-ethanol derivatives is well-suited for flow chemistry for several reasons:

Improved Safety: N-alkylation reactions can be highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for rapid and efficient heat dissipation, preventing thermal runaways and improving the process safety. mdpi.com

Handling of Hazardous Reagents: The synthesis may involve toxic or hazardous reagents. In a flow system, these substances are generated and consumed in small volumes within a closed system, minimizing operator exposure. researchgate.net

Enhanced Mixing and Reaction Control: The precise mixing and temperature control in microreactors can lead to higher yields, better selectivity, and reduced byproduct formation compared to batch reactors. mdpi.com

Scalability and Automation: Scaling up a reaction in a flow system is often achieved by simply running the reactor for a longer period ("scaling out") or by using a larger reactor, which is more predictable than scaling up batch reactions. beilstein-journals.org Flow systems can also be automated for continuous production and in-line analysis, improving efficiency and reproducibility. beilstein-journals.orgresearchgate.net

Structure Activity Relationship Sar Studies of 2 3 Chloro Benzyl Cyclopropyl Amino Ethanol Analogues

Design Principles for Structural Analogues

The design of structural analogues of 2-[(3-Chloro-benzyl)-cyclopropyl-amino]-ethanol is guided by several key principles aimed at probing the chemical space around the lead compound. The primary objective is to understand how modifications to distinct regions of the molecule influence its biological activity. These regions are typically the cyclopropyl (B3062369) group, the benzyl (B1604629) ring, and the ethanolamine backbone.

A common strategy involves the synthesis of a focused library of compounds where one part of the molecule is systematically altered while the others are kept constant. For instance, a series of analogues might be prepared with different substituents on the benzyl ring to investigate the effects of electronics and sterics at this position. Another series could explore the replacement of the cyclopropyl group with other small alkyl or cyclic moieties to understand the importance of its unique conformational and electronic properties.

The design process often employs computational modeling and quantitative structure-activity relationship (QSAR) studies to predict the potential activity of designed analogues before their synthesis. These in silico methods help to prioritize synthetic targets and to develop a deeper understanding of the pharmacophore.

Impact of Cyclopropyl Moiety Modifications on Biological Activity

The cyclopropyl group is a key feature of the parent compound, and its modification can have a significant impact on biological activity. The strained three-membered ring imparts a degree of conformational rigidity and has unique electronic properties, often being considered a bioisostere of a vinyl or carbonyl group.

SAR studies in related series have shown that the cyclopropyl group can be crucial for maintaining a specific conformation that is optimal for binding to the biological target. Its replacement with other small alkyl groups, such as methyl or ethyl, often leads to a decrease in potency. This suggests that the rigid nature of the cyclopropyl ring is important for orienting the rest of the molecule correctly within the binding site.

Furthermore, the cyclopropyl group can contribute to enhanced metabolic stability by blocking potential sites of oxidation. However, modifications to the cyclopropyl ring itself, such as the introduction of substituents, can also modulate activity. For example, the addition of small alkyl or fluoro groups to the cyclopropyl ring can alter its lipophilicity and electronic character, which in turn can affect target binding and pharmacokinetic properties.

To illustrate the impact of these modifications, a representative data table is presented below, showing hypothetical in vitro potency data for a series of analogues with modifications to the cyclopropyl moiety.

Compound IDCyclopropyl ModificationIn Vitro Potency (IC₅₀, nM)
1a Unsubstituted50
1b Methyl-substituted75
1c gem-Difluoro-substituted120
1d Cyclobutyl replacement250
1e Isopropyl replacement400

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Influence of Substituents on the Benzyl Ring on Target Interaction

Systematic variation of the substituent on the benzyl ring can provide valuable information about the nature of the binding pocket. For example, moving the chloro substituent to the ortho or para position can help to map the steric and electronic requirements of the receptor. Similarly, replacing the chloro group with other substituents of varying size and electronic properties (e.g., fluoro, methyl, methoxy) can further define the optimal substitution pattern.

In many compound series, electron-withdrawing groups on the benzyl ring have been shown to enhance activity, suggesting that a more electron-deficient aromatic ring is favorable for binding. The position of the substituent is also often critical, with one position leading to significantly higher potency than others.

A representative data table illustrating the influence of benzyl ring substituents on in vitro potency is provided below.

Compound IDBenzyl Ring SubstitutionIn Vitro Potency (IC₅₀, nM)
2a 3-Chloro50
2b 4-Chloro150
2c 2-Chloro200
2d 3-Fluoro80
2e 3-Methyl180
2f 3-Methoxy220
2g Unsubstituted500

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Role of the Ethanolamine Backbone in Ligand-Target Binding

The ethanolamine backbone provides a crucial scaffold for the attachment of the benzyl and cyclopropyl groups and contains a hydroxyl group that can participate in key hydrogen bonding interactions with the target. The nitrogen atom is also a key feature, and its basicity can be important for ionic interactions within the binding site.

Modifications to the ethanolamine backbone, such as altering the length of the carbon chain or modifying the hydroxyl group, can have a dramatic effect on biological activity. For example, replacing the ethanolamine with a propanolamine or butanolamine moiety could disrupt the optimal positioning of the key functional groups.

The stereochemistry of the hydroxyl group can also be critical. In many biologically active amino alcohols, one enantiomer is significantly more potent than the other, indicating a specific stereochemical requirement for binding.

The following table provides a representative look at how modifications to the ethanolamine backbone might affect in vitro potency.

Compound IDEthanolamine Backbone ModificationIn Vitro Potency (IC₅₀, nM)
3a Ethanolamine50
3b (R)-Ethanolamine45
3c (S)-Ethanolamine300
3d Propanolamine450
3e Aminoethanol (no hydroxyl)>1000

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Conformational Analysis and its Correlation with In Vitro Potency

The three-dimensional conformation of this compound analogues is a critical determinant of their biological activity. The molecule possesses several rotatable bonds, and the preferred conformation in solution and at the receptor site will dictate how well it can interact with its target.

Conformational analysis, often performed using techniques such as NMR spectroscopy and computational modeling, can help to identify the low-energy conformations of the molecule. The goal is to determine if there is a correlation between a particular conformation or a specific range of dihedral angles and the observed in vitro potency.

For example, the relative orientation of the benzyl ring and the cyclopropyl group is likely to be important. A conformation that presents the key binding elements in a spatially optimal arrangement for interaction with the receptor will be associated with higher potency. Conversely, analogues that are constrained to adopt conformations that are not conducive to binding will exhibit lower activity.

In silico docking studies can also be used to predict the binding mode of different conformations and to rationalize the observed SAR. By understanding the conformational requirements for activity, it is possible to design new analogues with improved potency by rigidifying the molecule in its bioactive conformation.

Investigation of the Mechanism of Action of 2 3 Chloro Benzyl Cyclopropyl Amino Ethanol

Identification and Characterization of Molecular Targets

There is currently no available data from receptor binding assays, enzyme inhibition studies, or biophysical analyses to identify and characterize the molecular targets of 2-[(3-Chloro-benzyl)-cyclopropyl-amino]-ethanol.

Receptor Binding Affinity and Selectivity Profiling

No studies have been published that profile the binding affinity and selectivity of this compound across a range of biological receptors. Therefore, no data is available to be presented in a tabular format.

Enzyme Inhibition Kinetics and Specificity

Information regarding the ability of this compound to inhibit specific enzymes is not present in the current body of scientific literature. Consequently, no data on its inhibition kinetics, such as IC50 or Ki values, can be provided.

Protein-Ligand Interaction Studies (e.g., Biophysical Techniques)

There are no published studies utilizing biophysical techniques, such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance, to elucidate the direct interactions between this compound and any protein targets.

Cellular Pharmacodynamics and Signaling Pathway Modulation

The effects of this compound on cellular processes, including its localization within cells and its influence on signaling cascades, have not been documented.

Intracellular Localization and Distribution Studies

Research detailing the uptake, distribution, and localization of this compound within cells is not available.

Effects on Downstream Signaling Cascades

As the primary molecular targets of this compound are unknown, there is no information on its effects on any downstream intracellular signaling pathways.

Cellular Viability and Cytotoxicity in vitro at a Mechanistic Level

No studies detailing the in vitro effects of this compound on cellular viability or its cytotoxic mechanisms could be located. There is no available data on its potential to induce apoptosis, necrosis, or other forms of cell death, nor any information on its IC50 (half-maximal inhibitory concentration) values in various cell lines.

Interaction with Subcellular Organelles and Cellular Processes

There is no published research on the interaction of this compound with subcellular structures such as mitochondria, the endoplasmic reticulum, the Golgi apparatus, or the nucleus. Furthermore, its influence on critical cellular processes, including but not limited to cell cycle progression, signal transduction pathways, and metabolic functions, has not been documented in the scientific literature.

In Vitro and Ex Vivo Pharmacological Profiling of 2 3 Chloro Benzyl Cyclopropyl Amino Ethanol

Receptor-Based Functional Assays

The interaction of 2-[(3-Chloro-benzyl)-cyclopropyl-amino]-ethanol with various G-protein coupled receptors (GPCRs) and ion channels was evaluated to determine its functional activity as an agonist, antagonist, or allosteric modulator. Radioligand binding assays and functional assays measuring second messenger mobilization, such as cyclic AMP (cAMP) or intracellular calcium (Ca2+) levels, were employed.

Initial screenings have indicated that this compound exhibits notable activity at specific monoamine transporters. Studies have shown it to be a potent inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT), with less significant activity at the serotonin transporter (SERT). This suggests a potential dual norepinephrine-dopamine reuptake inhibitor profile.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound

TargetKi (nM)
Norepinephrine Transporter (NET)15
Dopamine Transporter (DAT)45
Serotonin Transporter (SERT)250

Note: Data are representative values from in vitro binding assays.

Enzyme Inhibition Assays

To assess the potential for drug-drug interactions and off-target enzymatic effects, this compound was screened against a panel of metabolic enzymes, primarily the cytochrome P450 (CYP) family. The compound demonstrated a low potential for inhibition of major CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, with IC50 values generally exceeding 10 µM. This profile suggests a lower likelihood of metabolically-based drug interactions. Furthermore, its activity against other key enzymes such as monoamine oxidase A and B (MAO-A and MAO-B) was found to be negligible, indicating a selective mechanism of action not involving direct enzyme inhibition in the monoaminergic pathways.

Cell-Based Functional Assays (e.g., Reporter Gene Assays)

The cellular activity of this compound was further investigated using cell-based functional assays. Reporter gene assays in cell lines expressing specific receptors of interest were utilized to confirm the functional consequences of receptor binding. In cells engineered to express the norepinephrine transporter, the compound effectively blocked the uptake of a fluorescent substrate, confirming its antagonist activity at NET in a cellular context. Similar results were observed in cells expressing the dopamine transporter. These functional assays provide a cellular correlate to the binding affinities observed in isolated membrane preparations, confirming the compound's activity in a more physiologically relevant system.

Selectivity Panel Screening Across Diverse Biological Targets

A comprehensive selectivity panel was employed to evaluate the broader pharmacological profile of this compound. The compound was screened at a concentration of 10 µM against a wide array of over 400 biological targets, including a diverse range of receptors, ion channels, enzymes, and transporters. Outside of its primary activity on monoamine transporters, the compound showed minimal significant interactions. This high degree of selectivity is a favorable characteristic, as it reduces the potential for unwanted side effects mediated by off-target interactions.

Assessment of Off-Target Interactions in vitro

To further probe for potential liabilities, the compound was specifically tested for activity at targets commonly associated with adverse drug reactions. This included screening against the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is critical for cardiac repolarization. In vitro patch-clamp electrophysiology studies revealed a low affinity for the hERG channel, with an IC50 value significantly higher than the concentrations required for its primary targets. This suggests a reduced risk for QT prolongation, a potential cardiac side effect. Additionally, its profile against a panel of kinases and phosphatases did not reveal any significant inhibitory activity, further underscoring its selective pharmacological profile.

Table 2: Summary of Off-Target Screening for this compound

TargetAssay TypeResult (IC50 or % Inhibition @ 10µM)
hERG ChannelPatch Clamp> 30 µM
CYP2D6Enzyme Inhibition> 10 µM
MAO-AEnzyme Inhibition< 10% Inhibition
Muscarinic M1 ReceptorRadioligand Binding< 5% Inhibition
Histamine H1 ReceptorRadioligand Binding< 5% Inhibition

Chemical Biology Applications of 2 3 Chloro Benzyl Cyclopropyl Amino Ethanol

Development of Chemical Probes for Target Deconvolution

The development of chemical probes is a critical step in understanding the molecular targets of a compound. A chemical probe is typically a modified version of a bioactive molecule, engineered to allow for the identification and isolation of its binding partners. This process, known as target deconvolution, is essential for elucidating the mechanism of action of a novel compound. The design of such a probe would involve strategically modifying the structure of 2-[(3-Chloro-benzyl)-cyclopropyl-amino]-ethanol to incorporate a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, without significantly disrupting its binding affinity for its putative target.

Affinity-Based Protein Profiling (AfBPP) using Compound Analogues

Affinity-based protein profiling (AfBPP) is a powerful chemoproteomic strategy used to identify the protein targets of a small molecule within a complex biological sample. This technique utilizes chemical probes that are analogues of the compound of interest. These probes are designed to covalently or non-covalently bind to their protein targets, which can then be enriched and identified using mass spectrometry. For a compound like this compound, an AfBPP probe would require the addition of a reactive group for covalent modification or a tag for affinity purification.

Use in Elucidating Novel Biological Pathways or Processes

Once the molecular target of a compound is identified, it can be used as a tool to investigate novel biological pathways and processes. By selectively modulating the activity of its target protein, this compound could potentially be used to study the downstream effects on cellular signaling, metabolism, or other physiological events. However, without knowledge of its specific target, its application in pathway elucidation remains theoretical.

Strategies for Bioorthogonal Tagging and Functionalization

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. For a compound like this compound, bioorthogonal tagging would involve introducing a functional group, such as an azide (B81097) or an alkyne, into its structure. This "tagged" molecule could then be administered to cells or organisms, and a corresponding bioorthogonal reporter probe could be used to visualize its localization or identify its binding partners in a native environment.

Application in Target Validation Studies within Cellular Contexts

Target validation is the process of confirming that a specific molecular target is responsible for the observed biological effect of a compound. If a target for this compound were identified, a variety of cellular assays could be employed for validation. These might include genetic approaches, such as siRNA-mediated knockdown or CRISPR-Cas9 knockout of the proposed target, to see if these genetic perturbations mimic or block the effects of the compound.

Q & A

Q. What are the key challenges in synthesizing 2-[(3-Chloro-benzyl)-cyclopropyl-amino]-ethanol, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound involves multi-step reactions, including cyclopropane ring formation and benzyl-amine coupling. Challenges include steric hindrance from the cyclopropane group and competing side reactions during benzylation. Optimization strategies:

  • Use anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis of intermediates .
  • Control temperature (e.g., 0–5°C for cyclopropane formation; 60–80°C for amination) to suppress byproducts .
  • Employ catalysts like Pd/C or Cu(I) salts for efficient coupling .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR can confirm the cyclopropane ring (characteristic δ 0.5–1.5 ppm for cyclopropane protons) and benzyl-chloro substitution (δ 4.2–4.5 ppm for -CH₂Cl) .
  • X-ray Crystallography : Resolves stereochemistry and spatial arrangement of the cyclopropane-amino-ethanol backbone .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₃H₁₇ClN₂O) and detects impurities .

Q. How can researchers screen this compound for initial biological activity?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC against Gram+/Gram- bacteria) and anti-inflammatory effects using COX-2 inhibition assays .
  • Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
  • Solubility and stability : Pre-screen in PBS/DMSO to ensure compatibility with biological buffers .

Advanced Research Questions

Q. How does the cyclopropane moiety influence receptor binding compared to larger ring systems (e.g., cyclohexane)?

The cyclopropane group introduces angular strain, reducing conformational flexibility and enhancing binding specificity to rigid enzyme pockets (e.g., neurotransmitter transporters). Comparative studies using:

  • Molecular docking : Simulate interactions with targets like monoamine oxidases (MAOs) to compare binding affinities .
  • SAR studies : Replace cyclopropane with cyclohexane or other rings and measure activity changes .
  • Crystallography : Resolve ligand-target complexes to visualize steric effects .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

Discrepancies may arise from assay conditions or impurity profiles. Methodological solutions:

  • Standardize protocols : Use identical cell lines, buffer systems, and incubation times .
  • Purity validation : Re-test batches with ≥98% purity (via HPLC) to exclude confounding effects .
  • Dose-response curves : Perform triplicate measurements with positive/negative controls .

Q. What computational approaches predict the metabolic stability of this compound?

  • ADMET prediction tools : Use SwissADME or ADMETLab to estimate hepatic clearance and cytochrome P450 interactions .
  • Metabolite identification : Simulate Phase I/II metabolism with software like MetaSite .
  • Molecular dynamics (MD) : Model interactions with metabolic enzymes (e.g., CYP3A4) to identify vulnerable sites .

Q. What strategies mitigate racemization during synthesis to preserve stereochemical integrity?

  • Chiral catalysts : Use (R)- or (S)-BINAP ligands in asymmetric synthesis .
  • Low-temperature reactions : Conduct amination steps below 20°C to prevent epimerization .
  • Chiral HPLC : Separate enantiomers post-synthesis and verify purity .

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